1-(6-bromoisoquinolin-1-yl)methanamine dihydrochloride
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Overview
Description
1-(6-Bromoisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C10H10BrN2·2HCl. It is known for its high purity and reactivity, making it a valuable asset in various research fields . This compound is characterized by its unique structure, which includes a bromine atom attached to an isoquinoline ring, and a methanamine group.
Preparation Methods
The synthesis of 1-(6-bromoisoquinolin-1-yl)methanamine dihydrochloride typically involves several steps:
Starting Material: The process begins with the preparation of 6-bromoisoquinoline.
Bromination: The isoquinoline is brominated using bromine or a bromine source under controlled conditions.
Amination: The brominated isoquinoline undergoes a nucleophilic substitution reaction with methanamine to form 1-(6-bromoisoquinolin-1-yl)methanamine.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated systems for large-scale synthesis.
Chemical Reactions Analysis
1-(6-Bromoisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming isoquinolin-1-ylmethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and acid or base to yield isoquinoline derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-(6-Bromoisoquinolin-1-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(6-bromoisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the isoquinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-(6-Bromoisoquinolin-1-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride: Similar in structure but with the bromine atom at a different position on the isoquinoline ring.
1-(6-Chloroisoquinolin-1-yl)methanamine dihydrochloride: Contains a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(6-Iodoisoquinolin-1-yl)methanamine dihydrochloride: Contains an iodine atom, which can affect its biological activity and chemical reactivity.
Properties
CAS No. |
2639411-87-1 |
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Molecular Formula |
C10H11BrCl2N2 |
Molecular Weight |
310 |
Purity |
95 |
Origin of Product |
United States |
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